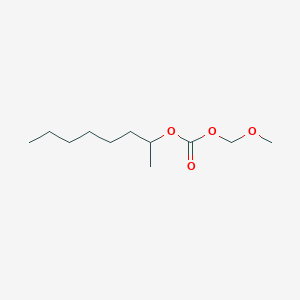
Carbonic acid, methoxymethyl 1-methylheptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, methoxymethyl 1-methylheptyl ester: is an organic compound with the molecular formula C11H22O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, methoxymethyl 1-methylheptyl ester typically involves the esterification of carbonic acid with methoxymethyl 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Carbonic acid, methoxymethyl 1-methylheptyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbonic acid and methoxymethyl 1-methylheptyl alcohol.
Oxidation: This ester can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid/base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Hydrolysis: Carbonic acid, methoxymethyl 1-methylheptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Carbonic acid, methoxymethyl 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this ester is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and in the study of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. It can also be used as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of carbonic acid, methoxymethyl 1-methylheptyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The ester can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.
Comparison with Similar Compounds
- Carbonic acid, heptyl methyl ester
- Carbonic acid, ethyl methyl ester
- Carbonic acid, (1R)-(-)-menthyl heptyl ester
Comparison: Carbonic acid, methoxymethyl 1-methylheptyl ester is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to carbonic acid, heptyl methyl ester, it has a methoxymethyl group that enhances its reactivity and solubility. The presence of the 1-methylheptyl group also differentiates it from other esters, providing unique steric and electronic effects that influence its chemical behavior.
Properties
CAS No. |
161529-89-1 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methoxymethyl octan-2-yl carbonate |
InChI |
InChI=1S/C11H22O4/c1-4-5-6-7-8-10(2)15-11(12)14-9-13-3/h10H,4-9H2,1-3H3 |
InChI Key |
HGOOWUJKHPIGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


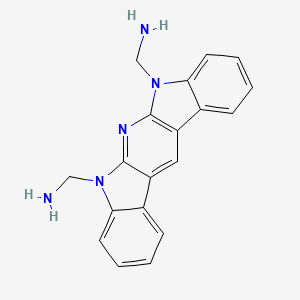
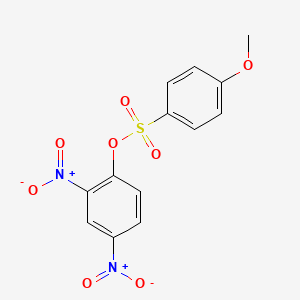
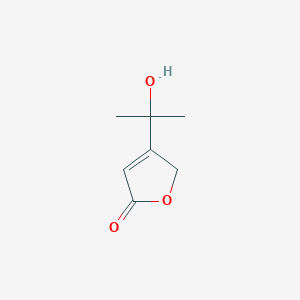
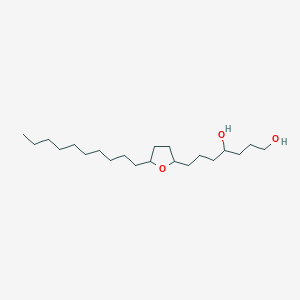
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

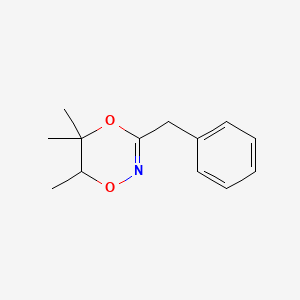
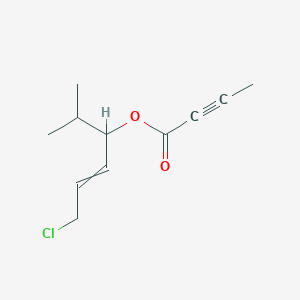
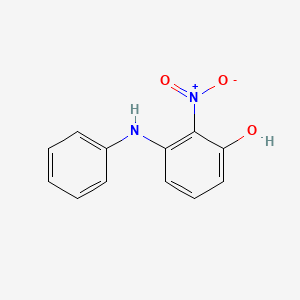

![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
